2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime
Description
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime is a derivative of 2,3-dihydrobenzo[b]furan-5-carbaldehyde (CAS 55745-70-5), a compound featuring a fused dihydrofuran and benzene ring system with a formyl group at the 5-position.
The dihydrobenzo[b]furan core confers rigidity and aromaticity, while the oxime group introduces nucleophilic and redox-active properties. This compound is structurally related to derivatives explored in antioxidant, antimicrobial, and enzyme-inhibitor studies, as seen in similar dihydrobenzo[b]furan analogues .
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPLHLNEOMCIV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime typically involves the reaction of 2,3-dihydrobenzo[b]furan-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors.
Comparison with Similar Compounds
Antioxidant Derivatives: Chalcogen-Substituted Analogues
Dihydrobenzo[b]furan derivatives with hydroxyl (-OH) or chalcogen (-SH, -SeH, -TeH) groups at the 5-position exhibit distinct antioxidant profiles (Table 1).
Table 1: Antioxidant Properties of 5-Substituted Dihydrobenzo[b]furan Analogues
| Compound | Substituent | Reduction Potential (V vs NHE) | IC$_{50}$ (μM) in Microsomes | Glutathione Peroxidase Activity |
|---|---|---|---|---|
| 2a (O) | -OH | 1.35 (irreversible) | ~250 | None |
| 2b (S) | -SH | 1.35 (quasireversible) | ~25 | None |
| 2c (Se) | -SeH | 1.13 (reversible) | ~13 | None |
| 2d (Te) | -TeH | 0.74 (reversible) | <1 | 100–333× acceleration |
Key Findings :
- In contrast, oxygen and sulfur derivatives exhibit higher potentials (1.35 V), limiting their antioxidant efficiency .
- Lipid Peroxidation Inhibition : The tellurium compound (2d) is ~250× more potent (IC$_{50}$ <1 μM) than the oxygen analogue (2a), attributed to its ability to regenerate at lipid-water interfaces .
- Glutathione Peroxidase Mimicry : Only the tellurium derivative catalyzes peroxide reduction in the presence of glutathione, highlighting its unique bioactivity .
Carboxylic Acid Derivatives: Esters and Hydrazides
Derivatives with carboxylate or carbohydrazide groups at the 5- or 6-positions are synthesized for biological applications (Table 2).
Key Findings :
Boronic Acid and Sulfonyl Chloride Derivatives
Derivatives with boronic acid (-B(OH)$2$) or sulfonyl chloride (-SO$2$Cl) groups are pivotal in cross-coupling and sulfonamide synthesis (Table 3).
Table 3: Reactivity of Electrophilic Derivatives
Key Findings :
Structural and Electronic Effects on Reactivity
The dihydrobenzo[b]furan core influences substituent reactivity:
- C–O Bond Cleavage : The furan ring undergoes catalytic C–O bond cleavage in coupling reactions (e.g., Ni-catalyzed arylations), a pathway exploited in biaryl synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., -CHO, -COOH) reduce the electron density of the furan ring, altering its susceptibility to electrophilic attack .
Biological Activity
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. This compound features a unique dihydrobenzo[b]furan structure combined with an oxime functional group, which contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antioxidant Activity : The compound has been studied for its ability to inhibit lipid peroxidation, a key process in oxidative stress-related damage. It demonstrated varying degrees of inhibition depending on structural modifications .
- Antiproliferative Effects : Studies have shown that derivatives of benzo[b]furan compounds, including this compound, can inhibit the growth of various cancer cell lines. For instance, certain structural modifications led to compounds with GI50 values lower than 1 µM, indicating potent antiproliferative activity against cancer cells .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzyme activities, which is crucial for developing therapeutic agents targeting various diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Binding Affinity : Interaction studies suggest that this compound can bind to various biological targets, influencing cellular pathways and potentially modulating disease processes.
- Redox Properties : Its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways, thus protecting cellular components from damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful. The following table summarizes key characteristics:
| Compound Name | CAS Number | Similarity Index | Notable Activities |
|---|---|---|---|
| 2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | 0.88 | Moderate antiproliferative activity |
| 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | 0.88 | Antioxidant properties |
| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | 170730-06-0 | 0.85 | Enzyme inhibition potential |
| 2-Hydroxybenzaldehyde | 90-15-3 | N/A | General biological activity |
The specific structural arrangement of this compound allows for unique reactivity patterns and biological activities compared to these similar compounds.
Case Studies
Recent studies have highlighted the potential of derivatives of this compound in various therapeutic contexts:
- Cancer Research : A study evaluating the antiproliferative effects of different benzo[b]furan derivatives found that modifications at specific positions significantly enhanced activity against several cancer cell lines. For example, introducing a methyl group at the C–3 position increased potency by up to four times compared to unsubstituted variants .
- Antioxidant Studies : Research on related compounds demonstrated that modifications could lead to significant improvements in antioxidant capacity. For instance, the introduction of tellurium in analogous structures markedly enhanced lipid peroxidation inhibition compared to standard antioxidants .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
